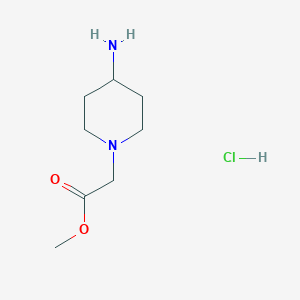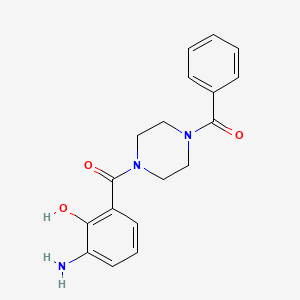
(S)-1-(Furan-2-yl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Furan-2-yl)-2-methylpropan-1-amine is an organic compound that features a furan ring, a methyl group, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Furan-2-yl)-2-methylpropan-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reaction of 2-furylcarbinol with a chiral amine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining the desired enantiomeric purity. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(Furan-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl ketones, while reduction can produce furyl alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-1-(Furan-2-yl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (S)-1-(Furan-2-yl)-2-methylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The furan ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzymatic reactions and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furylmethanamine: Similar structure but lacks the methyl group.
2-Furylpropylamine: Similar structure but with a different substitution pattern.
Uniqueness
(S)-1-(Furan-2-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
(1S)-1-(furan-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H13NO/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,9H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
PXVNXKHDHZIQNP-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)[C@@H](C1=CC=CO1)N |
Kanonische SMILES |
CC(C)C(C1=CC=CO1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromo-12-phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B1507284.png)


![1-Boc-4'-oxo-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-B]pyridine]](/img/structure/B1507294.png)

![trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene](/img/structure/B1507303.png)

![4-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1507338.png)





![4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde](/img/structure/B1507373.png)
